N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide
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Overview
Description
N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating histone lysine methylation at residues K4 and K9 on histone H3. LSD1 is recognized as an attractive therapeutic target in multiple malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE typically involves the reaction of 2,3-dihydro-1H-inden-1-one with benzohydrazide under specific conditions. One efficient synthetic method for the formation of 2,3-dihydro-1H-inden-1-one derivatives is through a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes . The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, appropriate solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, particularly its inhibitory effects on LSD1.
Medicine: The compound shows promise as a therapeutic agent for treating malignancies due to its potent LSD1 inhibitory activity
Industry: It may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE involves its inhibitory effects on LSD1. LSD1 plays a crucial role in regulating histone lysine methylation, which is essential for gene expression and chromatin remodeling. By inhibiting LSD1, the compound can alter the methylation status of histones, leading to changes in gene expression and potentially inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE is unique in its structure and potent inhibitory effects on LSD1. Similar compounds include:
(E)-N- (1- (5-chloro-2-hydroxyphenyl) ethylidene)-3- (morpholinosulf-only) benzohydrazide: This compound also inhibits LSD1 but is less potent compared to N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE.
(E)-N-butyl-4- (2- (7-hydroxy-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarbonyl)benzenesulfonamide: Another similar compound with inhibitory effects on LSD1.
These comparisons highlight the unique potency and potential therapeutic applications of N’~1~-(2,3-DIHYDRO-1H-INDEN-1-YLIDEN)BENZOHYDRAZIDE in the field of medicinal chemistry.
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[(Z)-2,3-dihydroinden-1-ylideneamino]benzamide |
InChI |
InChI=1S/C16H14N2O/c19-16(13-7-2-1-3-8-13)18-17-15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2,(H,18,19)/b17-15- |
InChI Key |
VEJYJKYPBQSRBP-ICFOKQHNSA-N |
Isomeric SMILES |
C1C/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C31 |
Origin of Product |
United States |
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